

# Derivatization of (4-(Aminomethyl)phenyl)methanol for Advanced Therapeutic and Diagnostic Applications

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## Compound of Interest

Compound Name: (4-(Aminomethyl)phenyl)methanol

Cat. No.: B020502

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## Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of **(4-(aminomethyl)phenyl)methanol**. This versatile bifunctional molecule serves as a valuable building block in medicinal chemistry and drug development. Its primary amine and benzylic alcohol moieties offer orthogonal sites for modification, enabling the synthesis of a diverse range of derivatives with tailored properties for specific applications.

The primary focus of these notes is on three key derivatization strategies: N-acylation, O-alkylation, and esterification. Furthermore, we highlight a particularly significant application of these derivatives as self-immolative linkers in Antibody-Drug Conjugates (ADCs), a cutting-edge class of targeted cancer therapeutics.

## Overview of Derivatization Strategies

**(4-(Aminomethyl)phenyl)methanol** possesses a primary amine and a primary alcohol, allowing for selective modification at either functional group.

- **N-Acylation:** The primary amine can be readily acylated using various acylating agents to form stable amide bonds. This modification is useful for attaching payloads, modulating solubility, or creating prodrugs.

- **O-Alkylation:** The benzylic alcohol can be converted to an ether through O-alkylation. This strategy can be employed to introduce steric bulk, alter pharmacokinetic properties, or attach other functional moieties.
- **Esterification:** Esterification of the alcohol provides another means of attaching molecules, often with the advantage of creating a linkage that can be cleaved by esterase enzymes present in the body.

These derivatization reactions can be performed selectively, often by choosing appropriate protecting group strategies or by leveraging the differential reactivity of the amine and alcohol groups.

## Application Spotlight: Self-Immolative Linkers in Antibody-Drug Conjugates (ADCs)

A highly promising application for derivatives of **(4-(aminomethyl)phenyl)methanol** is in the construction of self-immolative linkers for ADCs. ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker plays a crucial role in the stability and efficacy of an ADC, ensuring that the payload remains attached to the antibody in circulation and is efficiently released upon internalization into the target cell.

The p-aminobenzyl carbamate (PABC) system is a widely used self-immolative linker, and **(4-(aminomethyl)phenyl)methanol** is a key structural component. In this system, the amine of a drug is linked to the benzylic alcohol of the PABC moiety via a carbamate bond. The amine of the PABC linker is in turn connected to a trigger, often a peptide sequence that is a substrate for lysosomal proteases like Cathepsin B.

Upon internalization of the ADC into a cancer cell, lysosomal proteases cleave the peptide trigger, exposing the free amine of the PABC linker. This initiates a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, fully active cytotoxic drug, along with the fragmentation of the linker into benign byproducts.<sup>[1][2][3][4][5][6]</sup> This mechanism ensures that the potent drug is released only at the site of action, minimizing off-target toxicity.

## Quantitative Data Summary

The following tables provide representative quantitative data for the derivatization of **(4-(aminomethyl)phenyl)methanol** and related compounds. Please note that yields can vary depending on the specific substrates, reagents, and reaction conditions used.

Table 1: N-Acylation of **(4-(Aminomethyl)phenyl)methanol** and Analogues

Acylating Agent	Base	Solvent	Reaction Time (h)	Yield (%)	Reference
Acetic Anhydride	Pyridine	DCM	2-4	>90	General Protocol
Benzoyl Chloride	Triethylamine	Dichloromethane	2-4	85-95	[7]
Acyl-Benzotriazole	None	Water	0.25-0.5 (MW)	88-96	[8]
Acetonitrile (Ritter)	Solid Acid Catalyst	Acetonitrile	28	94	[9]

Table 2: O-Alkylation of **(4-(Aminomethyl)phenyl)methanol** and Analogues

Alkylating Agent	Base	Solvent	Temperature (°C)	Yield (%)	Reference
Benzyl Bromide	Potassium t-butoxide	THF	60	86	[10]
Benzyl Alcohol	Ni Catalyst	t-amyl alcohol	160	56-70	[11]
Benzyl Bromide	None (cat.)	Toluene	120	81	[12]
Methanol	Heterogeneous Catalyst	Vapor Phase	350-400	Variable	[13][14]

Table 3: Esterification of **(4-(Aminomethyl)phenyl)methanol** and Analogues

Carboxylic Acid	Catalyst	Solvent	Reaction Time (h)	Yield (%)	Reference
Fatty Acids	Sulfuric Acid	Methanol	1-2	>96	<a href="#">[15]</a> <a href="#">[16]</a>
Benzoic Acid	Sulfuric Acid	Methanol	Reflux	90	Fischer Esterification
Various Acids	EDCI, Oxyma	Acetonitrile/Water	-	High	<a href="#">[17]</a>

## Experimental Protocols

### General Considerations

- All reactions should be performed in a well-ventilated fume hood.
- Anhydrous solvents and reagents should be used where specified.
- Reaction progress can be monitored by Thin-Layer Chromatography (TLC).
- Purification of products can be achieved by column chromatography on silica gel or recrystallization.
- Product identity and purity should be confirmed by appropriate analytical techniques (e.g., NMR, MS, IR).

### Protocol 1: N-Acetylation of (4-(Aminomethyl)phenyl)methanol

This protocol describes a general procedure for the N-acetylation of **(4-(aminomethyl)phenyl)methanol** using acetic anhydride.

Materials:

- **(4-(Aminomethyl)phenyl)methanol**
- Acetic anhydride

- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- In a round-bottom flask, dissolve **(4-(aminomethyl)phenyl)methanol** (1.0 eq) in anhydrous DCM and pyridine (2.0 eq).
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Upon completion (as monitored by TLC), dilute the reaction mixture with DCM.
- Wash the organic layer sequentially with 1 M HCl, saturated  $\text{NaHCO}_3$  solution, and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by column chromatography or recrystallization.

## Protocol 2: O-Benzylolation of (4-(Aminomethyl)phenyl)methanol

This protocol is adapted from a general procedure for the O-alkylation of amino alcohols.<sup>[10]</sup>

#### Materials:

- **(4-(Aminomethyl)phenyl)methanol**
- Potassium tert-butoxide
- Benzyl chloride
- Tetrahydrofuran (THF, anhydrous)

#### Procedure:

- In a round-bottom flask, suspend **(4-(aminomethyl)phenyl)methanol** (1.0 eq) and potassium tert-butoxide (1.05 eq) in anhydrous THF.
- Heat the mixture to 60 °C.
- Add benzyl chloride (1.0 eq) dropwise over 30 minutes, maintaining the temperature at 60 °C.
- Stir the reaction mixture at 60 °C for an additional 2 hours.
- Cool the reaction to room temperature and quench with water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the product by column chromatography.

## Protocol 3: Fischer Esterification of (4-(Aminomethyl)phenyl)methanol with a Fatty Acid

This protocol describes a general acid-catalyzed esterification.

#### Materials:

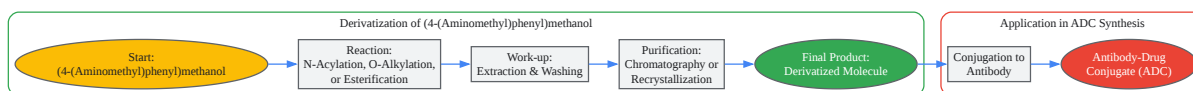
- **(4-(Aminomethyl)phenyl)methanol**

- Fatty acid (e.g., oleic acid)
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Brine

#### Procedure:

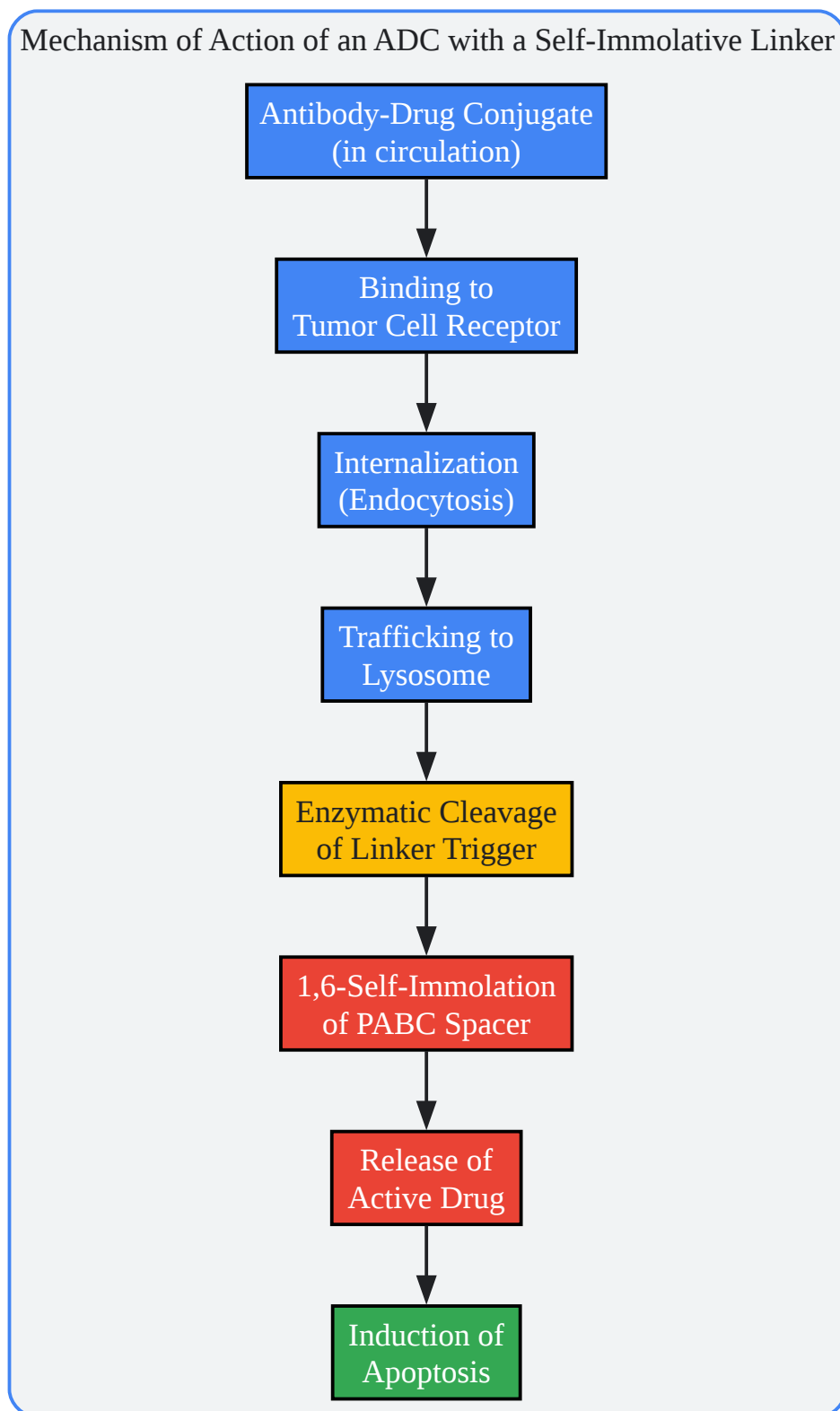
- In a round-bottom flask, dissolve **(4-(aminomethyl)phenyl)methanol** (1.0 eq) and the fatty acid (1.2 eq) in anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
- Reflux the reaction mixture for 4-6 hours, or until TLC indicates completion.
- Cool the mixture to room temperature and remove the methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate.
- Purify the product by column chromatography.

## Visualizations



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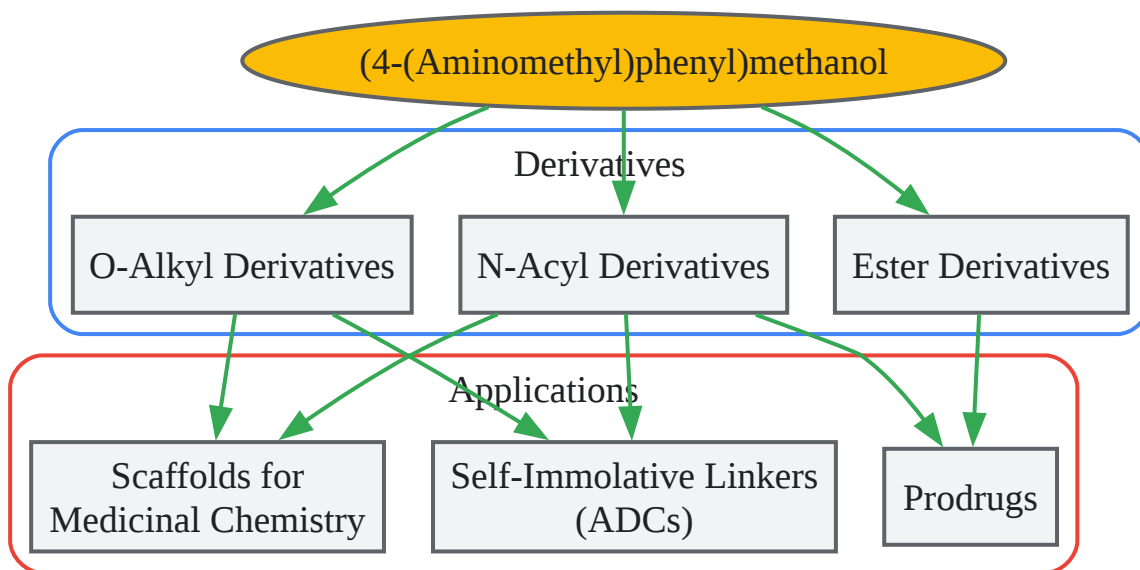
Caption: Experimental workflow for derivatization and application.



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Caption: ADC mechanism with a self-immolative linker.



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Caption: Structure-application relationships.

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